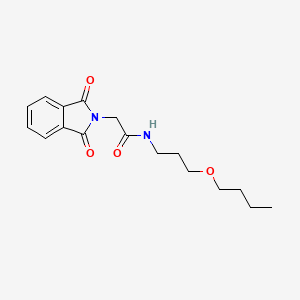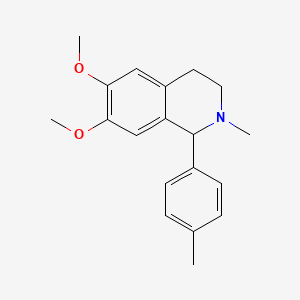
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species. It has been widely used in traditional Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and GABA. L-THP has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects in Parkinson's disease. In schizophrenia, L-THP has been shown to modulate the glutamatergic system, which may improve cognitive function.
Biochemical and Physiological Effects
L-THP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. L-THP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. L-THP has also been shown to increase the expression of neurotrophic factors, which may promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
L-THP has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, L-THP also has several limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for L-THP research, including:
1. Development of novel L-THP derivatives with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of L-THP as a neuroprotective agent in various neurodegenerative diseases.
3. Exploration of the potential of L-THP as a therapeutic agent in cancer, as it has been shown to have anti-tumor activity.
4. Examination of the potential of L-THP in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.
5. Investigation of the potential of L-THP as a therapeutic agent in addiction, particularly in the treatment of opioid addiction.
In conclusion, L-THP is a natural alkaloid compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems. L-THP has several advantages for lab experiments, but also has several limitations. Future research directions include the development of novel L-THP derivatives and investigation of its potential therapeutic applications in various diseases.
Synthesis Methods
L-THP can be extracted from several plant species, including Corydalis and Stephania. However, the extraction process is highly complex and time-consuming, making it difficult to obtain L-THP in large quantities. Alternatively, L-THP can be synthesized in the laboratory using various chemical methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Scientific Research Applications
L-THP has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, L-THP has been shown to improve motor function and reduce neuronal damage. In schizophrenia, L-THP has been shown to improve cognitive function and reduce symptoms. In addiction, L-THP has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDTMLFNFLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
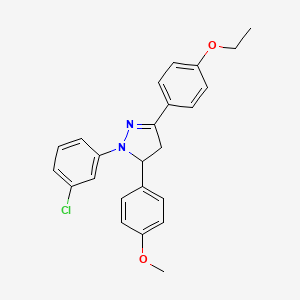

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
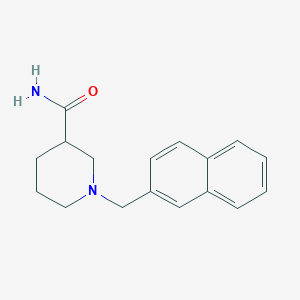
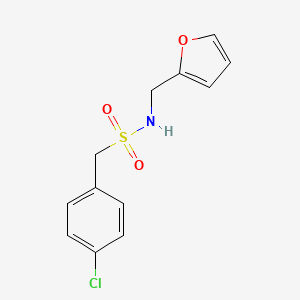

![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
